molecular formula C17H19N3 B11781413 4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline

4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline

Cat. No.: B11781413
M. Wt: 265.35 g/mol
InChI Key: LTIJXCXWEVBZGB-UHFFFAOYSA-N
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Description

4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities. This particular compound is characterized by the presence of a benzimidazole ring substituted with dimethyl groups and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid. The resulting benzimidazole intermediate is then subjected to further substitution reactions to introduce the dimethyl groups and the aniline moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive benzimidazole derivatives.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline involves its interaction with various molecular targets. The benzimidazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The compound may also intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Phenylbenzimidazole: Known for its use in sunscreen formulations.

    5,6-Dimethylbenzimidazole: A component of vitamin B12.

Uniqueness

4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl groups and an aniline moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

4-(4,6-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C17H19N3/c1-11-9-12(2)16-15(10-11)18-17(19-16)13-5-7-14(8-6-13)20(3)4/h5-10H,1-4H3,(H,18,19)

InChI Key

LTIJXCXWEVBZGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N(C)C)C

Origin of Product

United States

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